molecular formula C16H21F3N2O2 B13598473 2-(3-Trifluoromethyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester

2-(3-Trifluoromethyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B13598473
M. Wt: 330.34 g/mol
InChI Key: UDGVZRVSIVVOHL-UHFFFAOYSA-N
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Description

tert-Butyl 2-[3-(trifluoromethyl)phenyl]piperazine-1-carboxylate is a compound that features a piperazine ring substituted with a trifluoromethyl group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[3-(trifluoromethyl)phenyl]piperazine-1-carboxylate typically involves the alkylation of 1-[3-(trifluoromethyl)phenyl]piperazine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the industrial process may include steps for purification and crystallization to obtain the compound in its desired form .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-[3-(trifluoromethyl)phenyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-[3-(trifluoromethyl)phenyl]piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmaceutical intermediate. The trifluoromethyl group can enhance the metabolic stability and bioavailability of drugs, making it a valuable component in drug design and development .

Industry

In the industrial sector, tert-butyl 2-[3-(trifluoromethyl)phenyl]piperazine-1-carboxylate is used in the production of agrochemicals and other specialty chemicals. Its unique properties make it suitable for various applications, including as a precursor for the synthesis of active ingredients .

Mechanism of Action

The mechanism of action of tert-butyl 2-[3-(trifluoromethyl)phenyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the binding affinity of the compound to its target proteins, thereby modulating their activity. The piperazine ring can act as a scaffold to position the trifluoromethyl group in the optimal orientation for interaction with the target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

tert-Butyl 2-[3-(trifluoromethyl)phenyl]piperazine-1-carboxylate is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This positioning can result in different pharmacokinetic and pharmacodynamic properties compared to other similar compounds .

Properties

Molecular Formula

C16H21F3N2O2

Molecular Weight

330.34 g/mol

IUPAC Name

tert-butyl 2-[3-(trifluoromethyl)phenyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H21F3N2O2/c1-15(2,3)23-14(22)21-8-7-20-10-13(21)11-5-4-6-12(9-11)16(17,18)19/h4-6,9,13,20H,7-8,10H2,1-3H3

InChI Key

UDGVZRVSIVVOHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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